1-[4-(Tributylstannyl)benzyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Tributylstannyl)benzyl]piperidine is a chemical compound that features a piperidine ring substituted with a benzyl group, which is further substituted with a tributylstannyl group
Vorbereitungsmethoden
The synthesis of 1-[4-(tributylstannyl)benzyl]piperidine typically involves the following steps:
Formation of the Benzylpiperidine Core: The benzylpiperidine core can be synthesized through the catalytic hydrogenation of 4-benzylpyridine.
Introduction of the Tributylstannyl Group: The tributylstannyl group is introduced via a palladium-catalyzed stannylation reaction.
Analyse Chemischer Reaktionen
1-[4-(Tributylstannyl)benzyl]piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring and the benzyl group can undergo oxidation and reduction reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[4-(tributylstannyl)benzyl]piperidine is not fully understood. it is believed to interact with molecular targets through its piperidine and benzyl groups. These interactions may involve binding to specific receptors or enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Tributylstannyl)benzyl]piperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound lacks the tributylstannyl group and is primarily used as a research chemical with monoamine releasing properties.
1-Benzyl-4-piperidone: This compound features a ketone group instead of the tributylstannyl group and is used as a building block in pharmaceutical synthesis.
Eigenschaften
Molekularformel |
C24H43NSn |
---|---|
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
tributyl-[4-(piperidin-1-ylmethyl)phenyl]stannane |
InChI |
InChI=1S/C12H16N.3C4H9.Sn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;3*1-3-4-2;/h3-4,7-8H,2,5-6,9-11H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
SUFFWOBYJVBIKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.